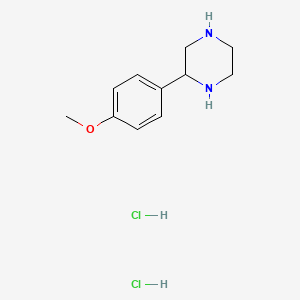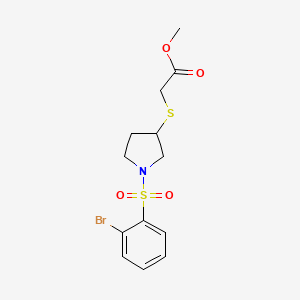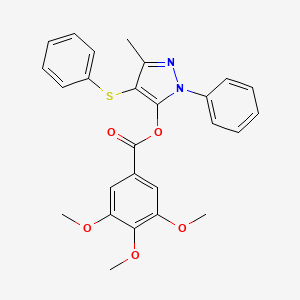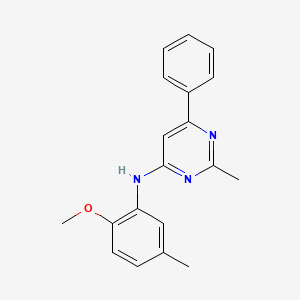![molecular formula C23H21ClN2O3 B2906324 N-{[1,1'-biphenyl]-2-yl}-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 2034615-91-1](/img/structure/B2906324.png)
N-{[1,1'-biphenyl]-2-yl}-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-biphenyl]-2-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex organic compound that features a biphenyl group, a chloro-substituted nicotinamide, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Nicotinamide Moiety: The nicotinamide group is introduced through a nucleophilic substitution reaction, where a chloro-substituted pyridine reacts with an amine.
Attachment of the Tetrahydropyran Group: The tetrahydropyran group is attached via an etherification reaction, where a hydroxyl group reacts with a tetrahydropyran derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted positions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-([1,1’-biphenyl]-2-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-([1,1’-biphenyl]-2-yl)-5-chloro-6-methoxynicotinamide: Similar structure but with a methoxy group instead of a tetrahydropyran moiety.
N-([1,1’-biphenyl]-2-yl)-5-chloro-6-ethoxynicotinamide: Similar structure but with an ethoxy group instead of a tetrahydropyran moiety.
Uniqueness
N-([1,1’-biphenyl]-2-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is unique due to the presence of the tetrahydropyran group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(2-phenylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c24-20-14-17(15-25-23(20)29-18-10-12-28-13-11-18)22(27)26-21-9-5-4-8-19(21)16-6-2-1-3-7-16/h1-9,14-15,18H,10-13H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVWKQPPRQQCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2906246.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}ethanediamide](/img/structure/B2906247.png)
![2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2906248.png)
![N-[3-(dimethylamino)propyl]-3-nitro-4-(piperidin-1-yl)benzene-1-sulfonamide](/img/structure/B2906249.png)

![methyl 5-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate](/img/structure/B2906252.png)
![3-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2906253.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2906255.png)

![N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2906258.png)

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]propanoic acid](/img/structure/B2906262.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2906264.png)
